molecular formula C20H28N4O4 B445615 3,4,5-triethoxy-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide

3,4,5-triethoxy-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide

Katalognummer: B445615
Molekulargewicht: 388.5g/mol
InChI-Schlüssel: CSWZGAHLPDZNMF-CIAFOILYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Triethoxy-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide is a complex organic compound with the molecular formula C20H28N4O4 This compound is characterized by the presence of a benzohydrazide core substituted with ethoxy groups and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3,4,5-triethoxybenzohydrazide and 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5-Triethoxy-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

3,4,5-Triethoxy-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4,5-triethoxy-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4,5-Triethoxybenzohydrazide: Lacks the pyrazole ring, making it less complex.

    1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: Contains the pyrazole ring but lacks the benzohydrazide core.

    3,4,5-Triethoxy-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide analogs: Variants with different substituents on the benzohydrazide or pyrazole ring.

Uniqueness

3,4,5-Triethoxy-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide is unique due to its combination of ethoxy-substituted benzohydrazide and pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C20H28N4O4

Molekulargewicht

388.5g/mol

IUPAC-Name

3,4,5-triethoxy-N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C20H28N4O4/c1-6-24-13-16(14(5)23-24)12-21-22-20(25)15-10-17(26-7-2)19(28-9-4)18(11-15)27-8-3/h10-13H,6-9H2,1-5H3,(H,22,25)/b21-12+

InChI-Schlüssel

CSWZGAHLPDZNMF-CIAFOILYSA-N

Isomerische SMILES

CCN1C=C(C(=N1)C)/C=N/NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC

SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC

Kanonische SMILES

CCN1C=C(C(=N1)C)C=NNC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.